2-Oxabicyclo[3.2.1]octan-3-one,1,8,8-trimethyl-
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Overview
Description
2-Oxabicyclo[3.2.1]octan-3-one,1,8,8-trimethyl- is a bicyclic organic compound that belongs to the class of isoprenoids. It is characterized by its unique structure, which includes a bicyclo[3.2.1]octane core with an oxygen atom incorporated into the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[3.2.1]octan-3-one,1,8,8-trimethyl- can be achieved through various methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[3.2.1]octan-3-one,1,8,8-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives of the bicyclic core, while reduction reactions typically produce reduced forms of the compound.
Scientific Research Applications
2-Oxabicyclo[3.2.1]octan-3-one,1,8,8-trimethyl- has several scientific research applications:
Medicine: Research into its biological activities may lead to the development of new therapeutic agents.
Industry: Its unique structure makes it a valuable intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[3.2.1]octan-3-one,1,8,8-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,6,6-Trimethyl-8-oxabicyclo[3.2.1]octan-2-one: This compound has a similar bicyclic structure but differs in the position of the oxygen atom and the methyl groups.
d-Camphoric anhydride:
Uniqueness
2-Oxabicyclo[321]octan-3-one,1,8,8-trimethyl- is unique due to its specific arrangement of methyl groups and the incorporation of an oxygen atom into the bicyclic core
Properties
CAS No. |
1126-91-6 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-4-5-10(9,3)12-8(11)6-7/h7H,4-6H2,1-3H3 |
InChI Key |
AXRMSBLBSHJLGO-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(OC(=O)C2)C)C |
Canonical SMILES |
CC1(C2CCC1(OC(=O)C2)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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